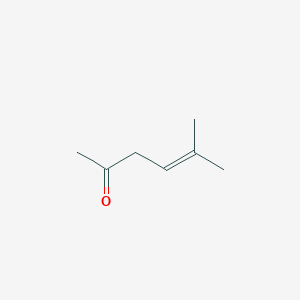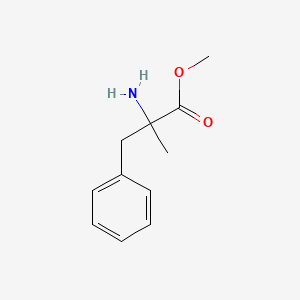
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one
Descripción general
Descripción
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered interest due to its potential biological activities. Quinazolinones are a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Métodos De Preparación
The synthesis of 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one typically involves the use of bromoanthranilic acid, benzoyl chloride, and substituted amino synthons . The reaction conditions often include:
Bromoanthranilic Acid: This serves as the starting material.
Benzoyl Chloride: Used to introduce the benzoyl group.
Substituted Amino Synthons: These are used to introduce various substituents on the quinazolinone ring.
The reaction is usually carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Condensation Reactions: It can participate in condensation reactions with various reagents to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of bacteria, fungi, or cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparación Con Compuestos Similares
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine: Known for its potential antiviral properties.
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones: These derivatives have shown significant antibacterial and anthelmintic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-anilino-6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVKJDBXHAZVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[3-(2-benzothiazolyl)-4-hydroxyphenyl]-](/img/structure/B3257134.png)
![2-[Cyclohexyl(methyl)amino]ethan-1-ol](/img/structure/B3257137.png)
![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)





![6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B3257192.png)
![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)


